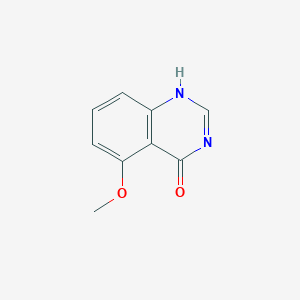
tert-Butyl N-(2-aminomethylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl N-(2-aminomethylphenyl)carbamate, also known as TBAC, is an important synthetic compound used in a variety of scientific research applications. This compound is composed of a tert-butyl group, an aminomethylphenyl group and a carbamate group. It has several unique properties that make it an ideal choice for a wide range of research experiments.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Tert-Butyl N-(2-aminomethylphenyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The synthesis involves steps like acylation, nucleophilic substitution, and reduction, yielding high total yields (Zhao et al., 2017).
Metalation and Alkylation Research
This compound is studied for its ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient and exhibits rapid metalation (Sieburth et al., 1996).
Asymmetric Mannich Reaction
It is also used in asymmetric Mannich reactions, which are critical in the synthesis of chiral amino carbonyl compounds. These reactions are significant in producing optically active compounds (Yang et al., 2009).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of derivatives of tert-butyl carbamates, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been studied. This process involves lipase-catalyzed transesterification and leads to the production of optically pure enantiomers (Piovan et al., 2011).
Syntheses and Reactions in Organic Chemistry
In organic synthesis, tert-butyl carbamates are involved in various reactions, such as the transformation of amino protecting groups and deprotection processes. These reactions are essential in synthesizing complex organic molecules (Sakaitani & Ohfune, 1990).
Deprotection Studies
Studies have shown that aqueous phosphoric acid is effective for the deprotection of tert-butyl carbamates. These conditions are mild and offer selectivity in the presence of other acid-sensitive groups, crucial in complex organic syntheses (Li et al., 2006).
Glycosylative Transcarbamylation
Tert-butyl carbamates are used in glycosylative transcarbamylation reactions to generate anomeric 2-deoxy-2-amino sugar carbamates. This reaction is significant in creating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Propiedades
IUPAC Name |
tert-butyl N-[2-(aminomethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFRNSYPZZUZDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375437 |
Source


|
| Record name | tert-Butyl [2-(aminomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849020-94-6 |
Source


|
| Record name | tert-Butyl [2-(aminomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2-(aminomethyl)phenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)


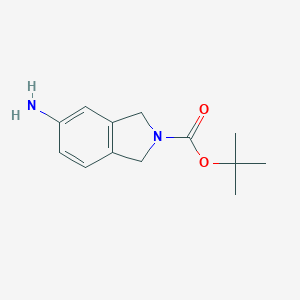
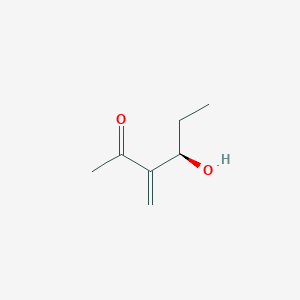
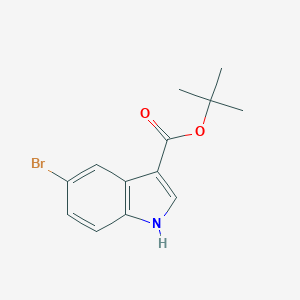


![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
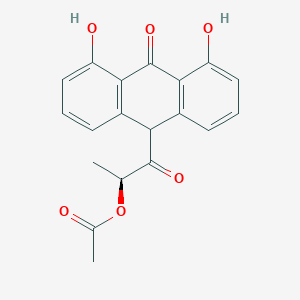
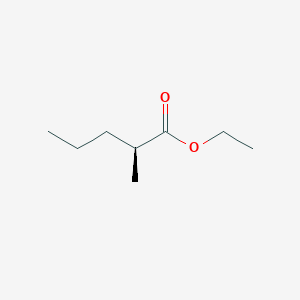
![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
